N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide
Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzodioxin ring fused with a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Alkylation: The benzodioxin intermediate is then alkylated using an appropriate alkyl halide under basic conditions to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated benzodioxin with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated benzodioxin derivatives.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include modulation of signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]succinamide
- N-{4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern on the benzodioxin ring and the presence of the trimethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3,4,5-trimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-12(18-11-26-14-7-5-6-8-15(14)27-18)21-20(22)13-9-16(23-2)19(25-4)17(10-13)24-3/h5-10,12,18H,11H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNKIPDBLYFLBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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